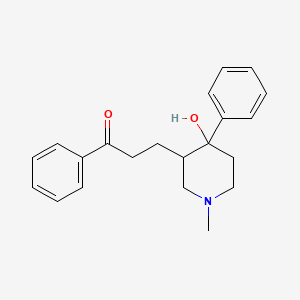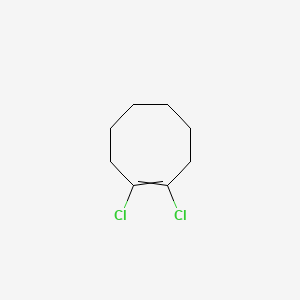
1,2-Dichlorocyclooct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichlorocyclooct-1-ene is an organic compound with the molecular formula C8H12Cl2 It is a member of the cycloalkene family, characterized by a ring structure with two chlorine atoms attached to adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclooct-1-ene can be synthesized through the chlorination of cyclooctene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the 1,2-positions on the cyclooctene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
化学反応の分析
Types of Reactions
1,2-Dichlorocyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with reagents such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used under controlled conditions to add across the double bond.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution: Products include various substituted cyclooctenes depending on the nucleophile used.
Addition: Products include 1,2-dihalocyclooctanes.
Oxidation: Products include epoxides or diols.
科学的研究の応用
1,2-Dichlorocyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of halogenation on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-dichlorocyclooct-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is influenced by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
1,2-Dichlorocyclohexane: Similar in structure but with a six-membered ring.
1,2-Dichlorocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dichlorocyclooctane: Similar but lacks the double bond.
Uniqueness
1,2-Dichlorocyclooct-1-ene is unique due to its eight-membered ring structure combined with the presence of a double bond and two chlorine atoms
特性
CAS番号 |
64997-11-1 |
|---|---|
分子式 |
C8H12Cl2 |
分子量 |
179.08 g/mol |
IUPAC名 |
1,2-dichlorocyclooctene |
InChI |
InChI=1S/C8H12Cl2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H2 |
InChIキー |
GVEPDUWVJNRMFO-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=C(CC1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)

![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
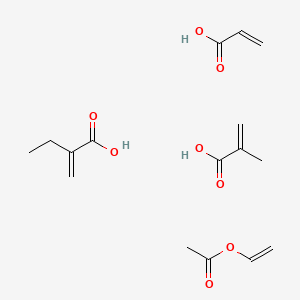
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
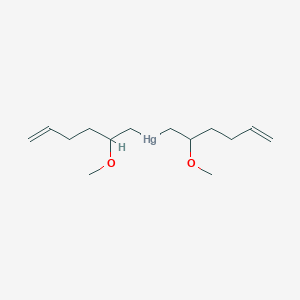
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
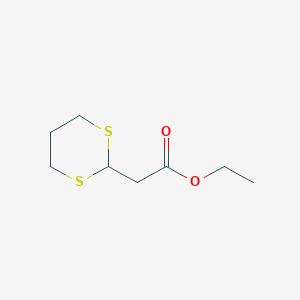
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
